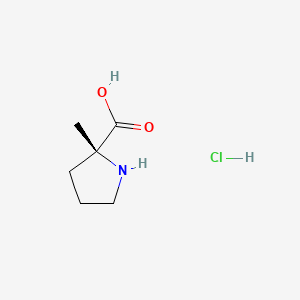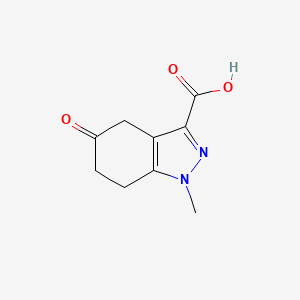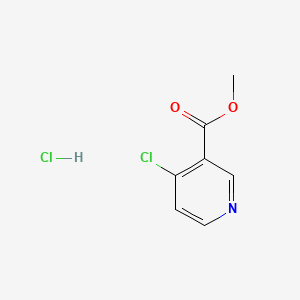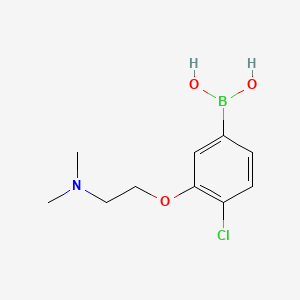
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, also known as DMEPBA, is a boronic acid derivative. It has the CAS Number: 1256355-02-8 and a molecular weight of 243.5 . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is represented by the InChI code: 1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a chlorine atom and a boronic acid group attached, along with a 2-dimethylaminoethoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid include a molecular weight of 243.5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Delivery Systems
Phenylboronic acids, including derivatives similar to 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, have been utilized in the synthesis of glucose-sensitive films for controlled drug delivery. These films exhibit pH- and thermo-sensitive swelling behaviors, which are enhanced in the presence of saccharides like glucose, facilitating controlled drug release. This application underscores the potential of phenylboronic acid derivatives in developing self-regulated insulin delivery systems (Ding et al., 2009).
Antibacterial Applications
Research on (trifluoromethoxy)phenylboronic acids has revealed their structural and antimicrobial properties. These compounds have been characterized and tested for their antibacterial potency against strains such as Escherichia coli and Bacillus cereus, highlighting the potential of boronic acids in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Sugar Sensing and Biosensors
Phenylboronic acids are known for their ability to bind to saccharides, making them ideal for the development of non-enzymatic glucose sensors. This attribute has been leveraged in creating hydrogels that can swell in response to glucose concentration, offering a promising approach for glucose sensing in diabetes management (Kim et al., 2013).
Synthesis of Silicon-Containing Drugs
Derivatives of phenylboronic acid have been used as building blocks in the synthesis of silicon-containing drugs, demonstrating the compound's role in creating novel organosilicon compounds with potential therapeutic applications (Troegel et al., 2009).
Optical and Electrochemical Properties
The modification of single-walled carbon nanotubes with phenyl boronic acid-grafted polymers illustrates the compound's utility in modulating optical properties for potential applications in sensing technologies. This approach demonstrates how the structural characteristics of phenylboronic acid derivatives can influence the photoluminescence quantum yield, offering insights into the design of advanced optical sensors (Mu et al., 2012).
Eigenschaften
IUPAC Name |
[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHKCFCHGIRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681704 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid | |
CAS RN |
1256355-02-8 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
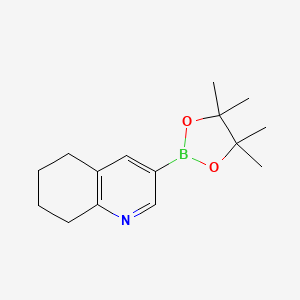

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)


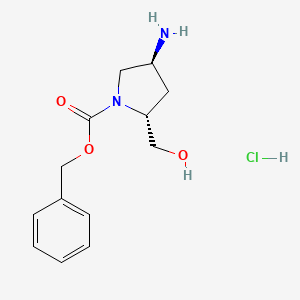
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

